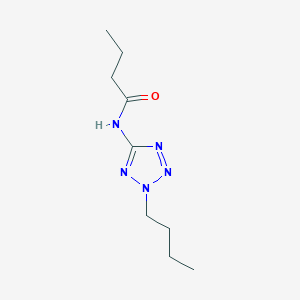![molecular formula C23H29N3O3 B251239 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251239.png)
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide, also known as JNJ-31020028, is a small molecule drug that has been developed as a highly selective and potent antagonist of the orexin 2 receptor (OX2R). Orexins are neuropeptides that play a crucial role in the regulation of wakefulness and sleep, and OX2R antagonists have been identified as potential therapeutic agents for the treatment of sleep disorders such as insomnia.
Mecanismo De Acción
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide acts as a selective antagonist of the OX2R, which is primarily expressed in the brain regions that regulate sleep and wakefulness. By blocking the activity of orexin at the OX2R, this compound promotes sleep by reducing wakefulness and increasing non-REM sleep.
Biochemical and physiological effects:
This compound has been shown to increase sleep time and improve sleep quality in animal models without causing sedation or cognitive impairment. In addition, this compound has been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide as a research tool is its high selectivity for the OX2R, which allows for specific modulation of orexin signaling without affecting other neurotransmitter systems. However, a limitation of this compound is its relatively short half-life, which may require frequent dosing in some experimental paradigms.
Direcciones Futuras
Several potential future directions for research on 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide include:
1. Investigating the efficacy of this compound in clinical trials for the treatment of sleep disorders such as insomnia.
2. Exploring the potential use of this compound as a therapeutic agent for other neurological disorders that involve dysregulation of sleep-wake cycles, such as narcolepsy.
3. Investigating the potential of this compound as a research tool for studying the role of orexin signaling in other physiological processes beyond sleep regulation.
4. Developing new formulations of this compound with improved pharmacokinetic properties to reduce the need for frequent dosing.
Métodos De Síntesis
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2,4-dimethylphenol with 4-nitrophenylacetic acid to form the corresponding ester. This ester is then reduced to the alcohol using sodium borohydride, and the resulting alcohol is coupled with 4-(4-propanoylpiperazin-1-yl)aniline in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) to yield the final product.
Aplicaciones Científicas De Investigación
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide has been extensively studied in preclinical models for its potential use as a therapeutic agent for the treatment of sleep disorders. In animal studies, this compound has been shown to increase sleep time and improve sleep quality without causing sedation or impairment of cognitive function. These findings suggest that this compound may have advantages over currently available sleep medications that often have unwanted side effects.
Propiedades
Fórmula molecular |
C23H29N3O3 |
|---|---|
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
2-(2,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-23(28)26-13-11-25(12-14-26)20-8-6-19(7-9-20)24-22(27)16-29-21-10-5-17(2)15-18(21)3/h5-10,15H,4,11-14,16H2,1-3H3,(H,24,27) |
Clave InChI |
CBEQBGMABNEKDZ-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
SMILES canónico |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-chloro-2-(4-morpholinyl)phenyl]-5-nitro-2-furamide](/img/structure/B251157.png)

![3,4,5-trimethoxy-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251160.png)


![N-[(2-butyltetrazol-5-yl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B251167.png)
![2,2-dimethyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251168.png)
![N-[(2-butyl-2H-tetrazol-5-yl)carbamothioyl]-3,4-dichlorobenzamide](/img/structure/B251170.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B251171.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-nitro-2-furamide](/img/structure/B251173.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-5-bromo-2-furamide](/img/structure/B251174.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-phenylacetamide](/img/structure/B251175.png)
![N-{3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B251178.png)
![5-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B251179.png)
